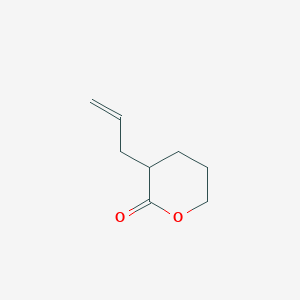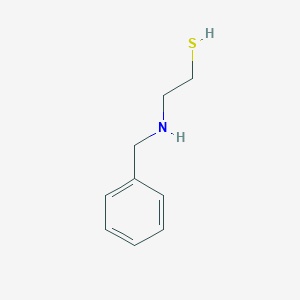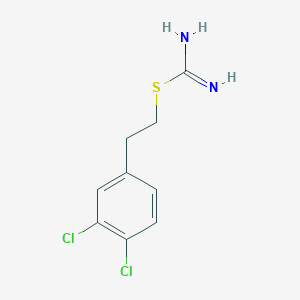
3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE is a heterocyclic compound that features a thiazole ring and an isobenzofuranone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE typically involves the reaction of 2-benzothiazolamine with 2-carboxybenzaldehyde in ethanol under reflux conditions. The mixture is then cooled to room temperature, resulting in the formation of a light yellow solid. Crystallization from methanol yields the compound as colorless crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the isobenzofuranone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and isobenzofuranone derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Mecanismo De Acción
The mechanism of action of 3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The isobenzofuranone moiety may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(benzo[d]thiazol-2-ylamino)isobenzofuran-1(3H)-one
- 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one
Uniqueness
3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE is unique due to its specific combination of the thiazole and isobenzofuranone moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H8N2O2S |
|---|---|
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
3-(1,3-thiazol-2-ylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H8N2O2S/c14-10-8-4-2-1-3-7(8)9(15-10)13-11-12-5-6-16-11/h1-6,9H,(H,12,13) |
Clave InChI |
ZQWUKVVSXIBRAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(OC2=O)NC3=NC=CS3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8797240.png)






